molecular formula C6H10ClNO3S B2521388 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride CAS No. 1508092-53-2

8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride

Cat. No.: B2521388
CAS No.: 1508092-53-2
M. Wt: 211.66
InChI Key: NEWODARBPUBMBR-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is a bicyclic sulfonyl chloride derivative with a unique fused-ring structure. The compound features a seven-membered bicyclo[3.2.1]octane scaffold containing both oxygen (at position 8) and nitrogen (at position 3) heteroatoms, with a sulfonyl chloride (-SO₂Cl) group attached to the nitrogen. This reactive functional group enables its use as a key intermediate in synthesizing sulfonamides, sulfonic esters, and other bioactive molecules, particularly in medicinal chemistry .

Key properties include:

  • Molecular formula: C₆H₈ClNO₃S (based on structural analysis).
  • Reactivity: The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols, making it versatile for derivatization .
  • Applications: Used in synthesizing enzyme inhibitors (e.g., NAMPT activators, BCL6 inhibitors) and as a precursor for urea derivatives like SBI-797812 (CAS 2237268-08-3) .

Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c7-12(9,10)8-3-5-1-2-6(4-8)11-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWODARBPUBMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride typically involves the reaction of 8-Oxa-3-azabicyclo[3.2.1]octane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.

    Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less well-documented but may include common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Major products include sulfonamides and sulfonates, depending on the nucleophile used.

    Oxidation and Reduction Reactions: The products of these reactions are less well-characterized but may include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

The compound serves as a critical building block in organic synthesis, particularly in the development of complex molecules. It is utilized in the following ways:

  • Synthesis of Pharmaceuticals : Due to its structural characteristics, it can be modified to create new drug candidates targeting various diseases, particularly those affecting the central nervous system .
  • Agrochemicals Development : The compound can also be employed in synthesizing agrochemicals, contributing to advancements in agricultural science.

Medicinal Chemistry

In medicinal chemistry, 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has several applications:

  • Drug Design : Its unique scaffold allows for the design of novel pharmacological agents, especially those acting on neurotransmitter systems .
  • Mu Opioid Receptor Antagonism : Compounds derived from this structure have been shown to act as mu opioid receptor antagonists, which are useful in treating conditions like opioid-induced bowel dysfunction and postoperative ileus by selectively blocking peripheral opioid effects without central nervous system withdrawal symptoms .

Biological Studies

The compound plays a significant role in biological research:

  • Enzyme Mechanisms : It is used to study enzyme mechanisms and the biochemical pathways involving sulfonyl chloride derivatives. This includes interactions with sulfonyltransferases that facilitate the transfer of sulfonyl groups to target molecules.
  • Cell Signaling : Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating kinase and phosphatase activities, which are crucial for various cellular functions .

Case Study 1: Mu Opioid Receptor Antagonists

Research has demonstrated that derivatives of 8-Oxa-3-azabicyclo[3.2.1]octane exhibit significant binding affinity to mu opioid receptors, making them promising candidates for treating gastrointestinal disorders associated with opioid use . These compounds are designed to alleviate side effects such as constipation without compromising analgesic effects.

Case Study 2: Monoamine Reuptake Inhibition

Another study highlighted the potential of these compounds as monoamine reuptake inhibitors, which could be beneficial in treating mood disorders such as depression and anxiety by enhancing neurotransmitter availability in the synaptic cleft .

Mechanism of Action

The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is not well-documented. as a sulfonyl chloride derivative, it is likely to act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (CAS 904316-92-3)
  • Structural difference : Oxygen and nitrogen positions are swapped (3-oxa vs. 8-oxa).
  • Impact : Altered electronic distribution reduces sulfonyl chloride reactivity compared to the target compound.
  • Applications : Primarily used as a salt for stability; less reactive in coupling reactions .
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CAS 1354952-28-5)
  • Structural difference : Smaller bicyclo[4.1.0]heptane ring with a different heteroatom arrangement.
  • Impact : Reduced ring strain but lower conformational rigidity, limiting utility in stereoselective synthesis .

Functional Group Variations

8-Azabicyclo[3.2.1]octan-3-one hydrochloride (CAS 25602-68-0)
  • Key difference : Ketone (-C=O) replaces sulfonyl chloride (-SO₂Cl).
  • Impact : Lacks electrophilic reactivity for sulfonylation but participates in condensation or reduction reactions.
  • Applications : Intermediate for tropane alkaloid derivatives (e.g., atropine analogs) .
3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1823328-12-6)
  • Key difference : Methylthio (-SMe) replaces sulfonyl chloride.
  • Impact : Thioether group is less reactive but can be oxidized to sulfones; unsuitable for direct sulfonamide formation .

Sulfonyl-Containing Derivatives

SBI-797812 (CAS 2237268-08-3)
  • Structure : Urea derivative with 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl phenyl core.
  • Comparison : Demonstrates the target compound’s utility in forming bioactive ureas. Molecular weight (402.47 g/mol) and solubility differ due to the pyridinylmethylurea moiety .
3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1955499-68-9)
  • Key difference : Arylthio group replaces sulfonyl chloride.
  • Impact : Enhanced aromatic interactions in drug-receptor binding but reduced electrophilicity .

Biological Activity

8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has been studied for its potential biological activities, including its role as a building block in drug development and its interactions with various biological targets.

The molecular formula of this compound is C6H10ClNO3SC_6H_{10}ClNO_3S with a molecular weight of approximately 195.67 g/mol. Its structural features allow it to participate in various biochemical reactions, particularly those involving sulfonyltransferases, which are crucial for the modification of proteins and enzymes .

Target of Action:
The compound acts primarily through interactions with neurotransmitter systems, similar to other tropane alkaloids, which are known for their effects on the central nervous system (CNS).

Mode of Action:
this compound is believed to inhibit monoamine reuptake, impacting neurotransmitter levels in the synaptic cleft. This mechanism is critical for its potential use in treating mood disorders such as depression and anxiety .

Result of Action:
Research indicates that compounds with similar structures exhibit biological effects such as nematicidal activities and modulation of signaling pathways related to neurotransmission .

Enzyme Interactions

The compound has been shown to interact with sulfonyltransferases, influencing biochemical pathways by modifying enzyme activity and protein functions. This interaction is essential for regulating various cellular processes.

Cellular Effects

The biological effects of this compound vary depending on cell types and concentrations used in studies. It can modulate key signaling proteins by altering phosphorylation states and influencing gene expression through interactions with transcription factors .

Case Studies

Recent studies have highlighted the compound's effectiveness as a potential therapeutic agent:

  • Vasopressin V(1A) Receptor Antagonists:
    A series of derivatives based on the 8-azabicyclo[3.2.1]octane scaffold were developed as high-affinity antagonists for the vasopressin V(1A) receptor, demonstrating significant selectivity and potential therapeutic applications in managing conditions related to vasopressin dysregulation .
  • Monoamine Reuptake Inhibition:
    Compounds derived from this scaffold have been investigated for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, suggesting their utility in treating various psychiatric disorders such as depression and ADHD .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
8-Oxa-3-azabicyclo[3.2.1]octane HydrochlorideSimilar bicyclic core without sulfonyl chlorideLess reactive; limited applications
Tropane AlkaloidsBicyclic structure with nitrogenDiverse pharmacological properties; often used in CNS drugs

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols starting from bicyclic precursors. A common approach includes sulfonylation of the azabicyclo scaffold under controlled conditions. For example, sulfonyl chloride derivatives are formed via reaction with chlorosulfonic acid or thiol intermediates in solvents like dimethyl sulfoxide (DMSO) or acetonitrile . Temperature (0–25°C) and reaction time (6–24 hours) are critical to avoid side reactions (e.g., hydrolysis of the sulfonyl chloride group). Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential to confirm the bicyclic framework and sulfonyl chloride substituent. Key signals include the sulfonyl group’s downfield ¹H shift (~3.5–4.0 ppm) and distinct ¹³C peaks for the oxygen/nitrogen heteroatoms. Mass spectrometry (MS) with electrospray ionization (ESI) validates the molecular ion ([M+H]⁺) and fragmentation patterns. X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the electrophilic reactivity of the sulfonyl chloride group?

  • Methodology : Reactivity is influenced by solvent polarity and catalytic additives. For nucleophilic substitutions (e.g., with amines or alcohols), aprotic solvents like dichloromethane or tetrahydrofuran (THF) stabilize the intermediate sulfonate. Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate reactions by activating the sulfonyl chloride. Kinetic studies (e.g., via in situ IR monitoring) help identify optimal temperature and stoichiometry .

Q. What strategies mitigate solubility challenges during bioconjugation or derivatization of this compound?

  • Methodology : Solubility in aqueous buffers can be improved using co-solvents (e.g., 10–20% DMSO) or by introducing hydrophilic groups (e.g., polyethylene glycol (PEG) linkers) during derivatization. For in vitro assays, pre-dissolving the compound in a minimal volume of DMSO followed by dilution into buffer (with ≤0.1% DMSO) prevents precipitation. Stability studies under physiological pH (7.4) and temperature (37°C) are recommended .

Q. How does the bicyclic framework influence interactions with biological targets, such as enzymes or receptors?

  • Methodology : The rigid bicyclic structure mimics natural alkaloids, enabling selective binding to targets like serotonin or dopamine transporters. Molecular docking and molecular dynamics simulations predict binding modes, while site-directed mutagenesis validates key residues. For example, replacing the oxygen atom with sulfur (e.g., in thia-analogs) alters electronic properties and binding affinity .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this scaffold?

  • Methodology : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardized protocols (e.g., IC₅₀ determination via dose-response curves in triplicate) improve reproducibility. Meta-analyses of published data using tools like Prism or R can identify outliers. Comparative studies with positive controls (e.g., known enzyme inhibitors) clarify mechanistic insights .

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